molecular formula C6H11F2NO2 B13549558 Methyl (2,2-difluoroethyl)alaninate

Methyl (2,2-difluoroethyl)alaninate

Cat. No.: B13549558
M. Wt: 167.15 g/mol
InChI Key: UQXPNOHXGYWNOO-UHFFFAOYSA-N
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Description

Methyl (2,2-difluoroethyl)alaninate is an alanine-derived ester featuring a 2,2-difluoroethyl substituent. The compound belongs to a class of N-substituted alanine esters, which are frequently employed in agrochemicals due to their bioactivity and stability.

Synthesis likely follows a pathway similar to other β-heteroaryl-α,β-didehydro-α-amino acid derivatives. For instance, the general procedure involves reacting amines with acetic acid under mild conditions (room temperature, 1.5–2 hours), followed by filtration and ethanol washing to isolate the product .

Properties

Molecular Formula

C6H11F2NO2

Molecular Weight

167.15 g/mol

IUPAC Name

methyl 2-(2,2-difluoroethylamino)propanoate

InChI

InChI=1S/C6H11F2NO2/c1-4(6(10)11-2)9-3-5(7)8/h4-5,9H,3H2,1-2H3

InChI Key

UQXPNOHXGYWNOO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)NCC(F)F

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Methyl (2,2-difluoroethyl)alaninate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The difluoroethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various difluoroethylated derivatives .

Scientific Research Applications

Methyl (2,2-difluoroethyl)alaninate has several scientific research applications, including:

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Methyl (2,2-difluoroethyl)alaninate with structurally related alanine derivatives documented in pesticide chemistry:

Compound Name Substituent Group Molecular Weight (g/mol) Application
This compound 2,2-Difluoroethyl ~207.1 (calculated) Hypothetical agrochemical
Metalaxyl-M (methyl ester) Methoxyacetyl 279.3 Fungicide (oomycete control)
Benalaxyl Phenylacetyl 325.4 Fungicide
Furalaxyl 2-Furanylcarbonyl 299.3 Fungicide

Key Observations :

  • Bioactivity : While Metalaxyl-M and Benalaxyl target oomycetes via inhibition of RNA polymerase, the fluorinated variant may exhibit broader-spectrum activity due to fluorine’s electronegativity altering target binding .

Physicochemical Properties

  • Solubility : Fluorinated groups typically reduce water solubility. For example, Metalaxyl-M has a solubility of 26 g/L (20°C), whereas this compound is expected to be <10 g/L, favoring lipid-rich environments.
  • Stability : The C-F bond’s strength (485 kJ/mol) may enhance resistance to hydrolysis compared to ester or amide bonds in Metalaxyl-M (half-life ~30 days in soil) .

Agrochemical Potential

Though unconfirmed in direct studies, this compound’s structural similarity to Metalaxyl-M and Benalaxyl suggests utility as a fungicide. Fluorine’s role in resisting metabolic degradation could prolong field efficacy .

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